molecular formula C23H24Cl2N4O2S B2651133 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215657-28-5

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B2651133
CAS RN: 1215657-28-5
M. Wt: 491.43
InChI Key: GXEXCBBZFHEIKQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a cyano group, and a morpholinopropyl group . It belongs to the class of organic compounds known as benzenesulfonamides .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (HNMR), and gas chromatography-mass spectrometry (GCMS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various techniques, including elemental analysis and various spectroscopic techniques .

Scientific Research Applications

1. Analgesic and Anti-inflammatory Properties

  • Research indicates that derivatives of the benzodifuranyl group, which share structural similarities with N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride, exhibit significant analgesic and anti-inflammatory activities. These compounds have been identified as cyclooxygenase inhibitors, demonstrating considerable potential in medical applications related to pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

2. Anticancer Potential

  • Studies on related thiazolyl benzamide derivatives have demonstrated moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential therapeutic applications of this compound in oncology. These compounds have shown higher efficacy than some reference drugs in inhibiting cancer cell proliferation (Ravinaik et al., 2021).

3. Gastrokinetic Activity

  • Benzamide derivatives, closely related to the chemical structure , have been evaluated for their gastrokinetic activity. Some compounds within this group have shown potent effects in enhancing gastric emptying, indicating the potential use of this compound in treating gastrointestinal motility disorders (Kato et al., 1992).

4. Antimicrobial Activities

  • New pyrazoles and triazoles bearing a methylquinazoline moiety, structurally related to the compound , have shown significant antimicrobial activities. This suggests the potential application of this compound in developing new antimicrobial agents (Saad, Osman, & Moustafa, 2011).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2S.ClH/c1-16-19(24)7-8-20-21(16)26-23(31-20)28(10-2-9-27-11-13-30-14-12-27)22(29)18-5-3-17(15-25)4-6-18;/h3-8H,2,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEXCBBZFHEIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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